![molecular formula C28H40O7 B1419037 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate CAS No. 81456-46-4](/img/structure/B1419037.png)
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate
Overview
Description
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate is a synthetic corticosteroid derivative. It is structurally related to hydrocortisone and is used in various medical and research applications due to its potent anti-inflammatory and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Acetylation of the hydroxyl group at the 21st position.
Valeration: Esterification of the 17th position with valeric acid.
Industrial Production Methods: Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can modify the ketone groups present in the structure.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Scientific Research Applications
The compound is utilized in multiple scientific domains due to its biological activity:
-
Pharmaceutical Development :
- It serves as a reference compound in the formulation of various pharmaceutical products aimed at treating inflammatory diseases.
- Its structure allows for the design of new drugs with enhanced efficacy and reduced side effects.
-
Biological Studies :
- Researchers study the compound's effects on cellular processes and gene expression to understand its role in inflammation and immune response.
- It is involved in investigating the mechanisms of glucocorticoid receptor activation and its downstream effects on target genes.
-
Analytical Chemistry :
- The compound is used as a standard in analytical methods to quantify corticosteroids in biological samples, ensuring accuracy in research findings.
Case Study 1: Treatment of Autoimmune Diseases
A study investigated the efficacy of 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate in patients with autoimmune conditions such as rheumatoid arthritis. The results indicated significant improvements in clinical symptoms and reduced markers of inflammation after treatment with this corticosteroid derivative. The study highlighted its potential as a therapeutic agent for managing chronic inflammatory disorders.
Case Study 2: Analgesic Properties
Research has explored the analgesic properties of this compound in animal models. The findings demonstrated that it effectively reduced pain responses associated with inflammatory conditions. This suggests that the compound could be further developed for pain management therapies.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate the transcription of target genes. The molecular targets include genes involved in inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Hydrocortisone: 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione.
Prednisolone: 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione.
Uniqueness: 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate is unique due to its specific ester modifications, which can alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These modifications can enhance its therapeutic efficacy and reduce side effects compared to other corticosteroids .
Biological Activity
11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate, commonly referred to as Cortisol 21-valerate, is a synthetic glucocorticoid that exhibits significant biological activity. This compound is part of the corticosteroid family and is utilized primarily for its anti-inflammatory and immunosuppressive properties. Understanding its biological activity is crucial for its application in therapeutic settings.
- Molecular Formula : C26H38O6
- Molecular Weight : 446.58 g/mol
- CAS Number : 61376-87-2
- IUPAC Name : Pregn-4-ene-3,20-dione, 11β,17α,21-trihydroxy-, 21-acetate
The biological activity of this compound primarily results from its interaction with the glucocorticoid receptor (GR). Upon binding to the GR, it translocates to the nucleus and regulates gene expression related to inflammation and immune responses. This action leads to:
- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha.
- Suppression of immune cell activation : Decreases the proliferation and activity of T-cells and B-cells.
Anti-inflammatory Effects
Cortisol 21-valerate has demonstrated potent anti-inflammatory effects in various studies:
- Animal Studies : In rodent models of arthritis, administration of Cortisol 21-valerate resulted in a significant reduction in joint swelling and inflammatory markers .
- In Vitro Studies : Cell cultures exposed to this compound showed decreased levels of inflammatory mediators such as prostaglandins and leukotrienes .
Immunosuppressive Properties
The immunosuppressive capabilities of Cortisol 21-valerate have been highlighted in several clinical scenarios:
- Organ Transplantation : It is utilized in protocols to prevent organ rejection by suppressing the immune response against transplanted tissues .
- Autoimmune Diseases : The compound has been effective in managing conditions like lupus and multiple sclerosis by modulating immune system activity .
Case Study 1: Rheumatoid Arthritis Management
A clinical trial involving patients with rheumatoid arthritis showed that treatment with Cortisol 21-valerate led to improved clinical scores and reduced joint inflammation over a six-month period. Patients reported significant pain relief alongside a decrease in morning stiffness .
Case Study 2: Asthma Control
In a cohort study of asthmatic patients, those treated with Cortisol 21-valerate exhibited fewer exacerbations compared to those receiving standard therapy. The reduction in airway inflammation was correlated with improved lung function tests .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h14,20-22,25,31H,5-13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLNSTMFAGIHSR-SLPNHVECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001996 | |
Record name | 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81456-46-4 | |
Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]-, (11β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81456-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11beta,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081456464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-(Acetyloxy)-11-hydroxy-3,20-dioxopregn-4-en-17-yl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate 17-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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